molecular formula C11H18N4 B1528425 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine CAS No. 1342539-22-3

2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine

Cat. No.: B1528425
CAS No.: 1342539-22-3
M. Wt: 206.29 g/mol
InChI Key: KWMQTCLPBNIGKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine is a useful research compound. Its molecular formula is C11H18N4 and its molecular weight is 206.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research has shown that novel diaryl ureas containing a 4-[(2-amino-6-trifluromethyl)pyrimidine-4-yl]piperazine-1-yl group, related to the structure , have been synthesized and evaluated for their cytotoxic activities in human cancer cell lines. Some compounds exhibited potent and broad-spectrum anti-cancer activities, with significant inhibitory activities against specific cancer cell lines (Zhao et al., 2013).

Anti-Histaminic Activity

Studies have prepared novel pyrimidines, including ones with a piperazine structure, showing significant anti-histaminic activity when compared to standard drugs like mepiramine (Rahaman et al., 2009).

Antiviral Activity

Compounds like 2-(piperazine-1-yl)-pyrimidine have been synthesized for potential use as tobacco mosaic virus (TMV) inhibitors. They demonstrated high-potential curative, protective, and inhibitory activities against TMV in bioassays, showing promise as novel antiviral agents (Nagalakshmamma et al., 2020).

Antagonists for Platelet Aggregation

Piperazinyl-glutamate-pyrimidines, with structures similar to the query compound, have been prepared as potent P2Y12 antagonists. These compounds have shown exceptional potency and potential for inhibiting platelet aggregation, an important factor in cardiovascular diseases (Parlow et al., 2009).

Anticancer Activity

Several studies have focused on synthesizing derivatives of pyrimidine-piperazine structures for anticancer activity. For instance, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines, revealing potential as anticancer agents (Mallesha et al., 2012).

Properties

IUPAC Name

2-piperazin-1-yl-4-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-9(2)10-3-4-13-11(14-10)15-7-5-12-6-8-15/h3-4,9,12H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMQTCLPBNIGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.